![molecular formula C18H32N2O2 B13603330 Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)
Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a cyclopropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate typically involves multiple steps:
Reductive Cyclopropanation: Starting from N, N-dibenzyl-2-benzyloxyacetamide, the compound undergoes reductive cyclopropanation using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation: The intermediate product is then subjected to monohydrolysis followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness
Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a cyclopropylamine moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C18H32N2O2 |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H32N2O2/c1-15(2,3)22-14(21)20-12-16(4,5)7-6-13(20)17(8-9-17)18(19)10-11-18/h13H,6-12,19H2,1-5H3 |
Clave InChI |
USAVAMGECNBXTK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C2(CC2)C3(CC3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


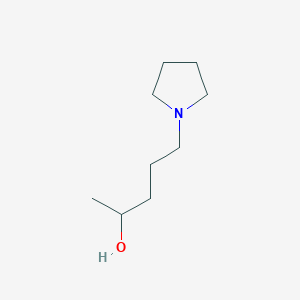

![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
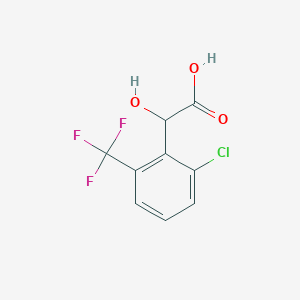

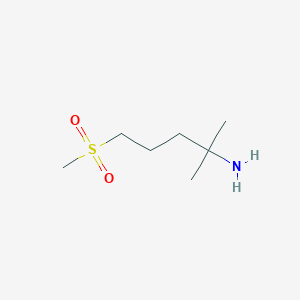
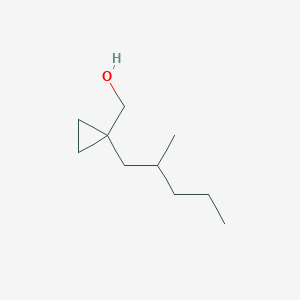
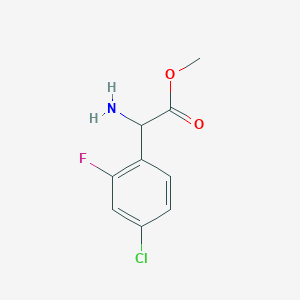
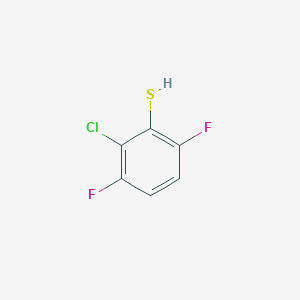

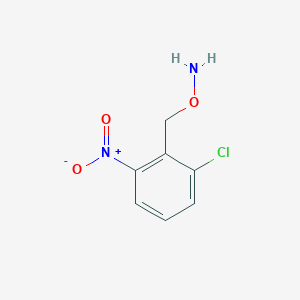
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
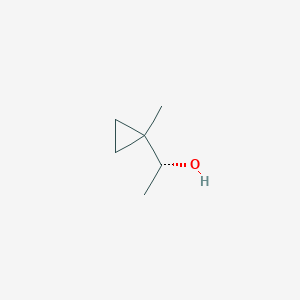
![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
